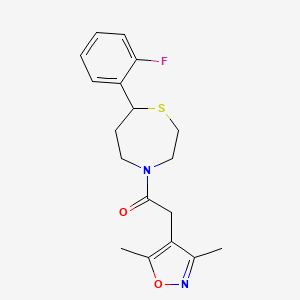
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as Cmpd-15, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd-15 is a small molecule that has been synthesized through a multi-step process, and its mechanism of action has been studied extensively.
Scientific Research Applications
Structural Analysis and Binding Affinities
Different Spatial Orientations and Anion Coordination : Research by Kalita and Baruah (2010) on amide derivatives closely related to the compound has shown that these molecules can adopt different spatial orientations when coordinating with anions. Their structures enable self-assembly through weak interactions, forming channel-like structures with potential for selective anion binding, illustrating their relevance in molecular recognition and sensor design (Kalita & Baruah, 2010).
Host-Guest Chemistry and Fluorescence Properties
Structural Study on Co-crystals and Salts : Another study by Karmakar, Kalita, and Baruah (2009) on quinoline derivatives with amide bonds, similar to the compound of interest, highlights the formation of co-crystals with aromatic diols. These interactions may be utilized in the development of new materials with tailored properties for applications in nanotechnology and materials science (Karmakar, Kalita, & Baruah, 2009).
Antimicrobial and Antiprotozoal Activities
Evaluation as Antimicrobial Agents : Debnath and Ganguly (2015) synthesized and characterized novel acetamide derivatives that exhibited significant antibacterial and antifungal activities. This suggests the potential of acetamide derivatives, including the one of interest, in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antitubercular Agents : A study on 2-(quinolin-4-yloxy)acetamides revealed their potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. This highlights their potential as a scaffold for developing new antitubercular therapies (Pissinate et al., 2016).
Fluorescent Properties and Sensing Applications
Fluorescent Properties of Lanthanide Complexes : The study by Wu, Cheng, Yan, and Tang (2008) on lanthanide complexes with aryl amide ligands, similar in function to the compound of interest, investigated their fluorescent properties. Such properties are essential for developing sensors and imaging agents in biomedical research (Wu, Cheng, Yan, & Tang, 2008).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-30-18-10-7-16(8-11-18)21-14-24(19-5-3-4-6-20(19)27-21)32-15-25(29)28-22-13-17(26)9-12-23(22)31-2/h3-14H,15H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEYMFBBZIMWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2453656.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)
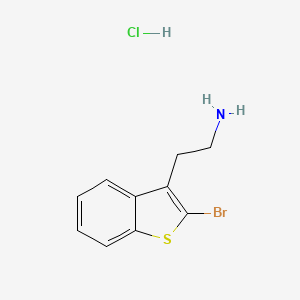
![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453661.png)
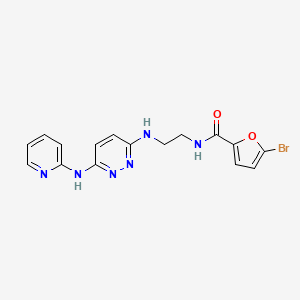
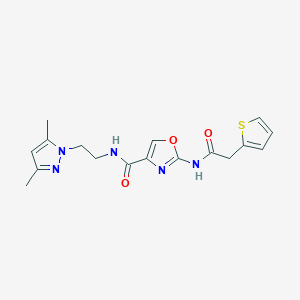
![N-Methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B2453665.png)

![2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2453667.png)
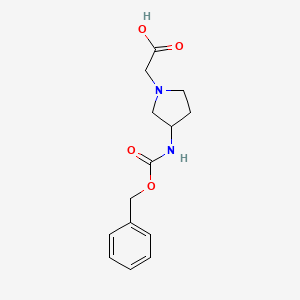
![7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B2453670.png)
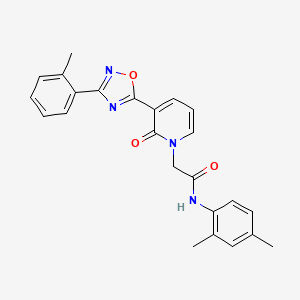
![1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2453674.png)
